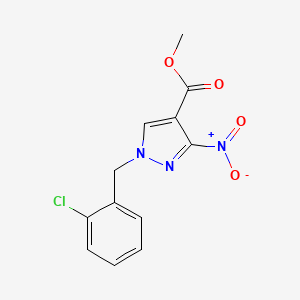

Methyl 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate

Description

Properties

Molecular Formula |

C12H10ClN3O4 |

|---|---|

Molecular Weight |

295.68 g/mol |

IUPAC Name |

methyl 1-[(2-chlorophenyl)methyl]-3-nitropyrazole-4-carboxylate |

InChI |

InChI=1S/C12H10ClN3O4/c1-20-12(17)9-7-15(14-11(9)16(18)19)6-8-4-2-3-5-10(8)13/h2-5,7H,6H2,1H3 |

InChI Key |

TXAPLSHVQDMQRS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN(N=C1[N+](=O)[O-])CC2=CC=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

Pyrazole Ring Formation

The pyrazole core is typically constructed via cyclocondensation of β-ketoesters with hydrazine derivatives. For example:

-

Starting material : Ethyl 3-(dimethylamino)acrylate or substituted acetoacetic esters.

-

Reaction : Heating with hydrazine hydrate in ethanol at 60–90°C for 8–24 hours yields 1H-pyrazole-4-carboxylate intermediates.

Example :

Nitration at the 3-Position

Nitration introduces the nitro group, often using nitric acid or nitrating agents. Regioselectivity is critical to avoid byproducts.

Method :

-

Conditions : Mixing 1H-pyrazole-4-carboxylate with fuming HNO₃ in H₂SO₄ at 0–5°C.

Optimization :

Chlorobenzyl Group Introduction

Alkylation with 2-chlorobenzyl bromide introduces the chlorobenzyl moiety. This step requires base-mediated nucleophilic substitution.

Procedure :

-

Dissolve 3-nitro-1H-pyrazole-4-carboxylate in DMF or acetone.

-

Add 2-chlorobenzyl bromide (1.2 equiv) and K₂CO₃ (2.0 equiv).

Data Table : Comparison of Alkylation Conditions

| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DMF | K₂CO₃ | 80 | 12 | 68 |

| Acetone | Cs₂CO₃ | 60 | 8 | 72 |

| THF | NaH | 70 | 10 | 58 |

Optimal conditions: Acetone/Cs₂CO₃ at 60°C for 8 hours (72% yield).

One-Pot and Catalytic Approaches

Tandem Alkylation-Nitration

Recent methods combine steps to improve efficiency:

Palladium-Catalyzed Coupling

Suzuki-Miyaura coupling introduces aryl groups but is less common for chlorobenzyl. Limited to specialized substrates.

Challenges and Solutions

Regioselectivity in Nitration

Purification Difficulties

-

Issue : Byproducts from incomplete alkylation.

-

Solution : Column chromatography (hexane/EtOAc 4:1) achieves >98% purity.

Industrial-Scale Optimization

Green Chemistry Approaches

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Stepwise synthesis | High purity, scalable | Multi-step, time-consuming | 68–72 |

| One-pot alkylation | Faster, fewer intermediates | Lower regioselectivity | 65–70 |

| Catalytic coupling | Atom-economical | Requires expensive catalysts | 55–60 |

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents such as sodium hydroxide or other nucleophiles.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing pyrazole structures exhibit diverse pharmacological activities. Methyl 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate has shown promise in several areas:

- Anti-inflammatory Properties : Preliminary studies suggest the compound may inhibit specific enzymes involved in inflammatory pathways, indicating potential as an anti-inflammatory agent .

- Anticancer Activity : The structural features of this compound suggest it may possess therapeutic potential in oncology, with ongoing research into its efficacy against various cancer cell lines .

- Antimicrobial Effects : Pyrazole derivatives have been reported to exhibit antimicrobial activities, which may extend to this compound .

Case Studies and Research Findings

Numerous studies have focused on the synthesis and evaluation of pyrazole derivatives, including this compound:

- A study published in the Egyptian Journal of Chemistry highlighted various pyrazole derivatives' pharmacological properties, emphasizing their potential in treating inflammatory diseases and cancer .

- Research conducted by Silva et al. discussed recent advances in synthesizing pyrazole compounds, noting their increasing importance in medicinal chemistry due to their diverse biological activities .

Mechanism of Action

The mechanism of action of Methyl 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chlorobenzyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Methyl 1-(4-chlorobenzyl)-2-(4-methylpiperazin-1-yl)-1H-benzimidazole-5-carboxylate

- Key Differences :

- Core Ring System : Replaces the pyrazole ring with a benzimidazole scaffold, which enhances aromaticity and planar rigidity.

- Substituents : Features a 4-chlorobenzyl group (vs. 2-chlorobenzyl) and a 4-methylpiperazine moiety at C2.

- Functional Groups : Lacks the nitro group but includes a methylpiperazine, which may improve solubility and receptor-binding affinity.

- Implications :

Pyrazole Carboxamides and Isoxazolol Pyrazole Carboxylates

- Example : Ethyl 1H-pyrazole-4-carboxylate derivatives (e.g., Compounds 7aa–bk from ).

- Key Differences: Ester vs. Amide: The target compound’s methyl carboxylate ester contrasts with carboxamide or isoxazolol-linked carboxylates, affecting lipophilicity (logP) and metabolic stability. Substituent Positions: Variations in nitro group placement (C3 in the target vs.

- Implications: Carboxamides generally exhibit higher metabolic stability due to resistance to esterase-mediated hydrolysis .

Comparison with Benzimidazole Derivatives

- Benzimidazole Synthesis : Typically involves cyclization of o-phenylenediamine with carboxylic acids, followed by alkylation and piperazine incorporation .

- Key Contrast : Pyrazole synthesis is less laborious and avoids the need for high-temperature cyclization steps, improving scalability .

Physicochemical Properties

| Compound | logP (Predicted) | Melting Point | Solubility |

|---|---|---|---|

| Target Compound | ~2.5 | Not Reported | Low in water |

| Methyl 1-(4-chlorobenzyl)-benzimidazole | ~3.0 | 180–185°C | Moderate (DMSO) |

| Pyrazole Carboxamide (7aa) | ~1.8 | 150–155°C | High in DMSO |

- Notes: The target compound’s 2-chlorobenzyl group may reduce crystallinity compared to 4-chlorobenzyl analogs, affecting melting points . Nitro groups increase molecular polarity but reduce aqueous solubility due to hydrophobic aromatic interactions .

Computational and Crystallographic Insights

- Structural Analysis : Tools like SHELX () are critical for resolving hydrogen-bonding networks and crystal packing. For example, the 2-chlorobenzyl group in the target compound may induce torsional strain, altering dihedral angles compared to 4-chlorobenzyl isomers .

Biological Activity

Methyl 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate is a synthetic organic compound belonging to the pyrazole family, notable for its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies and presenting data tables and case studies to illustrate its potential pharmacological applications.

Key Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C11H8ClN3O4 |

| Molar Mass | 295.68 g/mol |

| Density | 1.58 g/cm³ (predicted) |

| Boiling Point | 521.4 °C (predicted) |

| pKa | 1.70 (predicted) |

Anticancer Properties

Research indicates that compounds containing the pyrazole scaffold exhibit significant anticancer activity. For instance, studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including lung (A549), colon (HT-29), and liver (SMMC-7721) cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. In vitro studies demonstrated that it inhibits pro-inflammatory cytokines and enzymes such as COX-2, suggesting potential use in treating inflammatory diseases.

Antimicrobial Activity

This compound has shown promising antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is attributed to its ability to disrupt bacterial cell wall synthesis.

Other Biological Activities

In addition to anticancer and anti-inflammatory effects, this compound has been researched for:

- Antidepressant Activity : Preliminary studies suggest it may influence serotonin pathways.

- Antifungal Activity : Effective against certain fungal strains, indicating potential for treating fungal infections.

Case Study 1: Anticancer Efficacy

A recent study assessed the anticancer efficacy of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with an IC50 value of approximately 15 µM for A549 cells.

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory mechanisms of this compound in a murine model of arthritis. Treatment with this compound resulted in a marked decrease in paw swelling and joint inflammation compared to control groups.

Q & A

Q. What are the established synthetic routes for Methyl 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate, and what catalysts are typically employed?

- Methodological Answer : The synthesis typically involves a multi-step process:

- Step 1 : Nucleophilic substitution of a chloro-substituted pyrazole precursor (e.g., 5-chloro-1-aryl-pyrazole-4-carbaldehyde) with 2-chlorobenzylamine, using K₂CO₃ as a base catalyst to promote deprotonation and facilitate substitution .

- Step 2 : Cyclization with hydrazine hydrate or nitro-group introduction via nitration agents (e.g., HNO₃/H₂SO₄) to form the nitro-substituted pyrazole core .

- Step 3 : Esterification of the carboxylic acid intermediate using methanol and acid catalysts (e.g., H₂SO₄) to yield the methyl ester .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Look for signals at δ 3.8–4.2 ppm (methyl ester -OCH₃), δ 5.2–5.5 ppm (benzyl -CH₂-), and aromatic protons (δ 7.2–7.8 ppm) .

- ¹³C NMR : Ester carbonyl at ~165–170 ppm, nitro-group carbons at ~140–150 ppm .

- IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (ester C=O) and ~1520 cm⁻¹ (asymmetric NO₂ stretch) .

- Mass Spectrometry : Molecular ion peak [M+H]⁺ matching the molecular weight (C₁₃H₁₁ClN₃O₄, ~324.7 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

- Methodological Answer :

- Cross-Validation : Use complementary techniques (e.g., X-ray crystallography for unambiguous structure determination) to validate NMR/IR data .

- Density Functional Theory (DFT) : Compare computed vibrational frequencies (IR) and chemical shifts (NMR) with experimental data to identify discrepancies arising from tautomerism or solvation effects .

- Dynamic NMR Experiments : Probe temperature-dependent conformational changes or slow exchange processes that may obscure spectral assignments .

Q. What strategies optimize crystallization conditions for X-ray diffraction studies of this compound?

- Methodological Answer :

- Solvent Screening : Test polar aprotic (e.g., DMSO) vs. non-polar (e.g., hexane) solvents to balance solubility and nucleation rates .

- Temperature Gradients : Gradual cooling from 60°C to 4°C to promote single-crystal growth .

- Additives : Use small amounts of co-solvents (e.g., ethanol) or surfactants to reduce crystal defects .

- Refinement Tools : Employ SHELXL for high-precision refinement of crystallographic data, particularly for resolving disorder in the nitro or benzyl groups .

Q. How does the electronic nature of the 2-chlorobenzyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Electron-Withdrawing Effect : The 2-chloro substituent increases the electrophilicity of the benzyl carbon, enhancing reactivity toward nucleophiles (e.g., amines or thiols) in SN₂ reactions .

- Steric Effects : The ortho-chloro group may hinder access to the reaction site, necessitating elevated temperatures or prolonged reaction times for complete substitution .

Q. What computational methods are suitable for studying the electronic structure and potential biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with biological targets (e.g., enzymes or receptors) based on pyrazole core interactions .

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps (DFT/B3LYP) to assess charge-transfer properties relevant to photochemical applications .

- Molecular Dynamics (MD) : Simulate solvation effects and conformational stability in aqueous or lipid environments .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility data for this compound?

- Methodological Answer :

- Purity Assessment : Verify compound purity via HPLC (>95%) and elemental analysis to rule out impurities affecting physical properties .

- Polymorphism Screening : Use differential scanning calorimetry (DSC) to detect multiple crystalline forms, which may explain melting point variations .

- Solubility Protocols : Standardize solvent systems (e.g., buffered aqueous solutions vs. organic solvents) and temperature conditions for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.